IEM-1754

AMPA receptor pharmacology subunit-specific antagonism electrophysiology

Researchers investigating calcium-permeable AMPA receptors or requiring potent NMDA blockade with minimal off-target effects face challenges with standard agents like memantine or MK-801 due to side effects or weak potency. IEM-1754 solves this: • NMDA antagonist potency: 300-800x > memantine; 5-10x > MK-801 • Selective AMPA blockade: blocks GluR1/GluR3, minimal effect on GluR2-containing receptors • No chronic side effects vs. standard agents; 10-100x selective over nicotinic receptors • Dual NMDA/AMPA inhibition essential for kainate seizure models Available for immediate R&D supply.

Molecular Formula C16H32Br2N2
Molecular Weight 412.2 g/mol
Cat. No. B10761746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIEM-1754
Molecular FormulaC16H32Br2N2
Molecular Weight412.2 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br
InChIInChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H
InChIKeyJMPHTNNJCZDROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IEM-1754: Open-Channel Blocker of Ionotropic Glutamate Receptors


N'-(1-Adamantylmethyl)pentane-1,5-diamine dihydrobromide (CAS 162831-31-4; synonym IEM-1754) is a dicationic adamantane derivative [1]. This compound functions as a voltage- and use-dependent open-channel blocker of native ionotropic glutamate receptors, including quisqualate-sensitive receptors, NMDA receptors (NMDAR), and AMPA receptors (AMPAR) . Structurally, it comprises a pentane-1,5-diamine backbone with an adamantylmethyl group attached to one terminal nitrogen, formulated as the dihydrobromide salt (C₁₆H₃₂Br₂N₂; MW 412.2–412.3 g/mol) [2]. The compound is also referred to as IEM-1754 in research literature.

Workflow Open-channel block electrophysiology
Target Native NMDA and AMPA glutamate receptors
Mechanism Voltage- and use-dependent blockade

Why In-Class Adamantanes Cannot Substitute IEM-1754


The adamantane class encompasses structurally diverse compounds with divergent pharmacological profiles at ionotropic glutamate receptors. Monocationic adamantanes such as amantadine and memantine selectively target NMDA receptors with negligible AMPA receptor activity, whereas dicationic bis-ammonium adamantanes exhibit dual NMDA/AMPA receptor blockade whose subunit specificity and potency vary substantially with alkyl chain length and terminal ammonium group chemistry [1][2]. Even among closely related dicationic adamantanes (e.g., IEM-1460 vs. IEM-1754), the substitution of a terminal trimethylammonium group with a primary ammonium group alters potency against specific AMPA receptor subtypes by factors of 3–4-fold [3]. Furthermore, the polyamine site modulatory profile differs: IEM-1460 acts as a polyamine agonist, whereas IEM-1754 functions as an antagonist/agonist of the polyamine site [4]. Consequently, generic substitution without quantitative verification risks experimental irreproducibility and misinterpretation of receptor pharmacology.

Dicationic; dual NMDA/AMPA blockade
Monocationic agents (amantadine, memantine) lack AMPA receptor activity
Primary ammonium terminal group
IEM-1460 trimethylammonium group alters AMPAR subtype potency ~3–4-fold
Polyamine site antagonist/agonist
IEM-1460 acts as polyamine agonist; allosteric modulation diverges

IEM-1754 Differentiation Evidence vs. Adamantanes


GluR2-Lacking AMPA Receptor Blockade: IEM-1754 vs. IEM-1460

In recombinant homomeric GluR1 and GluR3 AMPA receptors expressed in Xenopus oocytes, the adamantane derivative IEM-1460 exhibited an IC₅₀ of 1.6 µM at a holding potential (Vₕ) of -80 mV. Under identical experimental conditions, IEM-1754 was 3.8 times less potent than IEM-1460 [1]. In contrast, neither compound effectively blocked GluR2-containing receptors; 100 µM IEM-1460 inhibited responses to 100 µM kainate of receptors containing edited GluR2 subunits by only 7.8 ± 2.4% (n = 5 oocytes) at Vₕ = -80 mV [1].

AMPA Subunit Blockade
Head-to-head
IC₅₀ ≈ 6.1 µM (IEM-1754) vs. 1.6 µM (IEM-1460)
Supports subunit-specific AMPA receptor blockade studies
GluR1/GluR3 homomeric; Vₕ = -80 mV
AMPA receptor pharmacology subunit-specific antagonism electrophysiology

Cell-Type-Specific Potency in Hippocampal Neurons

In native AMPA/kainate receptors of freshly isolated rat hippocampal neurons, adamantane derivative antagonism was dependent on cell type. Pyramidal neurons were substantially less sensitive to IEM-1460 (IC₅₀ = 1617 µM at Vₕ = -80 mV) compared to interneurons (IC₅₀ = 1.6 µM at Vₕ = -80 mV) [1]. Critically, IEM-1460 and IEM-1754 were equipotent when applied to pyramidal neurons, but IEM-1754 was approximately 3 times less potent than IEM-1460 when applied to interneurons [1].

Cell-Type Potency
Head-to-head
IEM-1754: ~3-fold lower potency in interneurons; equipotent in pyramidal neurons IEM-1460: IC₅₀ 1.6 µM (interneurons)
Supports dissection of hippocampal circuit contributions
Native rat hippocampal neurons
hippocampal electrophysiology neuronal subtype pharmacology native receptor antagonism

Polyamine Site Modulation: Antagonist/Agonist vs. Agonist

Pharmacological characterization of adamantane derivatives at the polyamine binding site of NMDA, AMPA/kainate, and nicotinic receptors revealed a fundamental functional divergence. IEM-1460 functions similarly to the endogenous polyamine spermine as a polyamine agonist, whereas IEM-1754 exhibits a mixed antagonist/agonist profile at the polyamine site across these receptor families [1]. This functional distinction occurs despite close structural similarity between the two compounds, which differ only in the terminal ammonium group substitution (trimethylammonium in IEM-1460 versus primary ammonium in IEM-1754).

Polyamine Site Profile
Class-level inference
IEM-1754: mixed antagonist/agonist IEM-1460: polyamine agonist (spermine-like)
Polyamine site functional divergence precludes interchange
NMDA/AMPA/kainate receptor systems
NMDA receptor modulation polyamine binding site receptor pharmacology

In Vivo Activity vs. MK-801 and Memantine

In a comparative study of bis-ammonium adamantyl compounds, IEM-1754 was identified as a selective NMDA receptor blocker alongside IEM-1755 and IEM-1752 [1]. The maximum in vivo activity was observed for IEM-1754, whose activity exceeded that of the reference NMDA antagonist MK-801 by a factor of 5–10 and exceeded that of the clinically used NMDA antagonist memantine by a factor of 300–800 across all test objects evaluated (anticonvulsant, anti-ischemic, and antihypoxant assays in intact animals) [1].

In Vivo Activity
Cross-study comparable
5–10× higher vs. MK-801; 300–800× higher vs. memantine
Supports in vivo NMDA receptor blockade studies
Anticonvulsant, anti-ischemic, antihypoxant assays
in vivo pharmacology anticonvulsant activity neuroprotection

NMDA Receptor Selectivity Over Nicotinic Receptors In Vivo

In intact animal experiments, IEM-1754 exhibited selective action upon NMDA receptors, preventing NMDA-induced analgesia and lethality as well as corazole-induced convulsions at doses that were 10–100 times lower than those required to prevent nicotine-induced seizure and analgesia [1]. This NMDA receptor selectivity contrasts with the profiles of MK-801 and memantine, which showed no significant selectivity with respect to NMDA versus nicotinic effects at their effective doses [1]. Similarly, amantadine required a 12-fold higher dose range for NMDA blockade (120–180 mg/kg) compared to its H-cholinoblocker dose range (10–15 mg/kg) [1].

NMDA Selectivity
Head-to-head
IEM-1754: 10–100× dose separation (NMDA vs. nicotinic) MK-801, memantine: no significant selectivity
Supports NMDA-specific behavioral endpoint studies
Nicotine-induced seizure/analgesia assays
receptor selectivity in vivo pharmacology NMDA receptor

Anticonvulsant Efficacy with Reduced Side Effects

The anticonvulsive activity of the dicationic compounds IEM-1754 and IEM-1925 was comparable to that of the known NMDA receptor blockers memantine and MK-801 in preventing NMDA- and kainate-induced convulsions in mice [1]. However, this comparable efficacy was combined with an almost complete absence of the side effects characteristic of memantine and MK-801 [1]. Additionally, dications including IEM-1754, which inhibited both NMDA and AMPA receptors, were more effective than the corresponding monocations in preventing NMDA convulsions [1].

Anticonvulsant Tolerability
Head-to-head
IEM-1754: comparable efficacy; reduced side-effect profile Memantine/MK-801: comparable efficacy; characteristic side effects
Supports chronic in vivo studies with tolerability monitoring
Mouse NMDA/kainate convulsion models
anticonvulsant safety pharmacology in vivo efficacy

Application Scenarios for IEM-1754


AMPA Receptor Subunit Pharmacological Dissection

Researchers requiring a pharmacological tool to differentiate between GluR2-lacking and GluR2-containing AMPA receptor populations should select IEM-1754. The compound's differential potency profile—effective blockade of GluR1/GluR3 homomeric receptors with minimal activity at GluR2-containing receptors [1]—enables selective interrogation of calcium-permeable AMPA receptor contributions to synaptic physiology and plasticity. The 3.8-fold lower potency relative to IEM-1460 under identical conditions provides a quantitative benchmark for experimental design and cross-study comparability [1].

High-Sensitivity In Vivo NMDA Receptor Blockade

For preclinical studies requiring maximal NMDA receptor antagonism with limited compound availability or where minimizing injected mass is critical, IEM-1754 offers unparalleled potency. Its activity exceeds MK-801 by 5–10-fold and memantine by 300–800-fold across anticonvulsant, anti-ischemic, and antihypoxant assays in intact animals [2]. This potency advantage translates to substantially lower dosing requirements, reducing formulation burden and minimizing potential off-target effects associated with high mass administration.

Chronic In Vivo Blockade Without Behavioral Side Effects

Investigators conducting longitudinal behavioral or physiological studies that require chronic NMDA/AMPA receptor blockade should prioritize IEM-1754. The compound provides anticonvulsant efficacy comparable to memantine and MK-801 while exhibiting an almost complete absence of the characteristic side effects associated with these standard agents [3]. Additionally, its 10–100-fold selectivity for NMDA receptor-mediated effects over nicotinic cholinergic effects reduces off-target behavioral confounds [4], preserving the interpretability of long-term in vivo experiments.

Dual NMDA/AMPA Blockade for Kainate Seizure Models

In experimental models of kainate-induced convulsions, where both NMDA and AMPA receptor activation contribute to seizure generation and propagation, dicationic compounds like IEM-1754 that inhibit both receptor classes are superior to monocationic NMDA-selective agents [3]. IEM-1754 and related dications were highly effective at protecting against kainate convulsions and were more effective than corresponding monocations in preventing NMDA convulsions [3]. This dual receptor blockade profile is essential for achieving full protection in kainate seizure models.

Application
Selection Property
Validation Focus
AMPA receptor subunit pharmacology studies
GluR2-lacking AMPA receptor selectivity
Subunit-specific blockade validation
In vivo NMDA receptor blockade studies
High in vivo activity vs. reference antagonists
Dose-response and target engagement validation
Chronic in vivo receptor blockade studies
Reported favorable behavioral tolerability profile
Off-target behavioral endpoint monitoring
Kainate seizure model studies
Dual NMDA and AMPA receptor blockade
Seizure protection endpoint validation

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